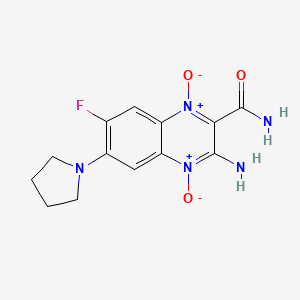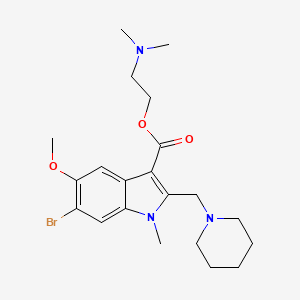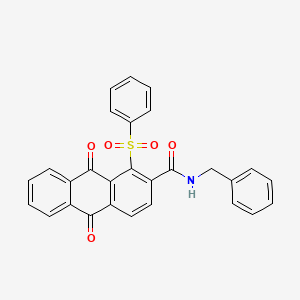![molecular formula C17H20N4O5 B11063094 4-(3,4-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11063094.png)
4-(3,4-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as dimethoxyphenyl, isopropyl, and nitro groups. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Chalcone: The reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate.
Cyclization: The chalcone is then treated with 2-cyanothioacetamide to form the corresponding pyridinethione.
Final Cyclization and Functionalization: The pyridinethione undergoes further reactions with various reagents such as 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final pyrazolo[3,4-b]pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as halogenating agents or nucleophiles can be used.
Cyclization: Catalysts like acids or bases are often employed to facilitate cyclization reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
- Pyrazolo[1,5-a]pyrimidine derivatives
- Indole derivatives
Uniqueness
4-(3,4-DIMETHOXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H20N4O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-5-nitro-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H20N4O5/c1-9(2)20-16-11(8-18-20)14(15(21(23)24)17(22)19-16)10-5-6-12(25-3)13(7-10)26-4/h5-9,14-15H,1-4H3,(H,19,22) |
InChI Key |
SQELQUHJHUVMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-[2-(morpholin-4-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11063014.png)
![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B11063015.png)
![Cyclopentyl(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone](/img/structure/B11063016.png)
![1'-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2'H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11063027.png)

![4-(1,3-benzodioxol-5-yl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11063035.png)
![4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11063038.png)
![2'-amino-1-methyl-2,5'-dioxo-1'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11063043.png)
![N-[4-({[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B11063057.png)
![2-Quinolinol, 7-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B11063064.png)


![1-benzyl-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11063104.png)
![1'-amino-4'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B11063110.png)
